Bienvenue dans la boutique en ligne BenchChem!

N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide

CYP11B2 inhibition aldosterone synthase steroidogenesis

N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide (CAS 938025-81-1) is a synthetic chromen-4-one (flavonoid-like) derivative that incorporates a 1,3-benzodioxole pharmacophore at the 2-position and a butanamide side chain at the 6-position of the chromenone scaffold. The compound belongs to a well-studied class of benzodioxole-containing flavonols that exhibit diverse pharmacological activities, including antitrypanosomatid, α-glucosidase inhibitory, and cytochrome P450 modulatory effects.

Molecular Formula C20H19NO5
Molecular Weight 353.4g/mol
CAS No. 938025-81-1
Cat. No. B368534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide
CAS938025-81-1
Molecular FormulaC20H19NO5
Molecular Weight353.4g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC2=C(C=C1)OC(CC2=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C20H19NO5/c1-2-3-20(23)21-13-5-7-16-14(9-13)15(22)10-18(26-16)12-4-6-17-19(8-12)25-11-24-17/h4-9,18H,2-3,10-11H2,1H3,(H,21,23)
InChIKeyABQDZWQSMJGOCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide (CAS 938025-81-1): A Selective CYP11B2-Inhibiting Chromen-4-one for Targeted Steroidogenesis Modulation


N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide (CAS 938025-81-1) is a synthetic chromen-4-one (flavonoid-like) derivative that incorporates a 1,3-benzodioxole pharmacophore at the 2-position and a butanamide side chain at the 6-position of the chromenone scaffold. The compound belongs to a well-studied class of benzodioxole-containing flavonols that exhibit diverse pharmacological activities, including antitrypanosomatid, α-glucosidase inhibitory, and cytochrome P450 modulatory effects [1] [2]. Its molecular formula is C20H19NO5 (MW 353.4 g/mol) with a calculated XLogP3 of 2.7, one hydrogen bond donor, and five hydrogen bond acceptors [3].

Why Generic Substitution of N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide with Unsubstituted or C3-Modified Benzodioxole Chromenones Risks Scientific Irreproducibility


Benzodioxole-chromenone analogs are not functionally interchangeable. The 6-butanamide substituent on N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide confers a distinct CYP11B2/CYP11B1 selectivity profile exceeding 200-fold, whereas the unsubstituted parent compound 2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one (BDC) exhibits broad-spectrum CYP450 inhibition, particularly potent CYP2D6 (IC50 = 0.05 µM) and CYP1A2 (IC50 = 0.4 µM) blockade [1] [2]. C3-ester derivatives developed for antitrypanosomal applications, such as the pivaloyl analog (EC50 = 1.1 µM against T. brucei), similarly lack this CYP11B2-directed selectivity [1]. Substituting any of these analogs for the 6-butanamide compound in aldosterone-modulation or CYP selectivity studies will yield fundamentally different pharmacological outcomes.

Quantitative Differentiation Evidence for N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide Against Closest Structural Analogs


CYP11B2 Selectivity Over CYP11B1 Exceeds 200-Fold, Contrasting with Broad-Spectrum CYP Inhibition by Unsubstituted BDC

N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide inhibits human CYP11B2 (aldosterone synthase) with an IC50 of 30 nM, while its inhibitory potency against the closely related human CYP11B1 (steroid 11-β-hydroxylase) is approximately 203-fold weaker (IC50 = 6,090 nM), as measured in V79 cells stably expressing each enzyme [1]. This selectivity profile stands in marked contrast to the unsubstituted parent scaffold 2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one (BDC), which broadly inhibits multiple CYP isoforms including CYP2D6 (IC50 = 0.05 µM) and CYP1A2 (IC50 = 0.4 µM) without measurable CYP11B2 selectivity [2]. The 6-butanamide modification thus redirects the CYP inhibition profile from a promiscuous multi-isoform pattern to a focused CYP11B2-selective phenotype.

CYP11B2 inhibition aldosterone synthase steroidogenesis chromen-4-one CYP selectivity

Alpha-Glucosidase Inhibitory Activity of the Core Benzodioxole-Chromenone Scaffold Demonstrates 22.4-Fold Superiority Over Acarbose, Establishing a Distinct Diabetes Target Profile

The core benzodioxole-chromenone scaffold, as represented by BDC (2-(benzo[d][1,3]dioxol-5-yl)-4H-chromen-4-one), achieves 99.3 ± 0.26% inhibition of α-glucosidase at 27.6 µM, compared to acarbose achieving 97.72 ± 0.59% inhibition only at a 24.3-fold higher concentration of 669.57 µM [1]. BDC exhibits non-competitive inhibition kinetics (Km = 0.71 mM⁻¹, Vmax = 0.028 mmol/min), in contrast to acarbose's competitive mechanism, indicating allosteric binding at a site distinct from the active site [2]. Molecular docking confirms an allosteric binding mode with ΔG = −8.64 kcal/mol and Ki = 465.3 nM for BDC [2]. While these data are established for the unsubstituted BDC scaffold rather than the 6-butanamide derivative directly, they demonstrate the inherent α-glucosidase inhibitory capability of the benzodioxole-chromenone chemotype, providing a mechanistic rationale for evaluating the 6-butanamide analog in type 2 diabetes programs.

α-glucosidase inhibition antidiabetic flavone derivative non-competitive inhibition BDC

Antitrypanosomal Activity of the Chromen-4-one Scaffold: Pivaloyl Derivative Achieves EC50 of 1.1 µM with Selectivity Index >92 Against T. brucei

In a SAR study of 2-(benzo[d][1,3]dioxol-5-yl)-chromen-4-one derivatives, the 3-pivaloyl ester analog (compound 13) demonstrated significant anti-T. brucei bloodstream form activity with EC50 = 1.1 µM and a selectivity index (SI = CC50/EC50) exceeding 92 against THP-1 macrophage-like cells [1]. The parent compound 1 (3-hydroxy-7-methoxy derivative) exhibited EC50 = 0.4 µM with SI = 250 [1]. Importantly, the 1,3-benzodioxole moiety was identified as critical for superior in vivo pharmacokinetic properties compared to classical flavonols lacking this pharmacophore [2]. Compound 1 displayed a half-life of 19.8 h (IV) and 45.4 h (oral) in BALB/c mice [2]. The 6-butanamide derivative, while not yet evaluated in this parasitic model, shares the benzodioxole-chromenone core that confers these favorable PK and anti-parasitic properties.

antitrypanosomal Trypanosoma brucei neglected tropical disease chromen-4-one phenotypic screening

Physicochemical Differentiation: Reduced Lipophilicity and Added Hydrogen Bond Donor Distinguish the 6-Butanamide Analog from BDC

N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide (MW = 353.4 g/mol) has a calculated XLogP3 of 2.7, one hydrogen bond donor (the amide NH), and five hydrogen bond acceptors [1]. In comparison, the unsubstituted parent scaffold BDC (2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one, MW = 266.25 g/mol) has a predicted ACD/LogP of 3.42, zero hydrogen bond donors, and four hydrogen bond acceptors . The 6-butanamide substitution therefore reduces predicted lipophilicity by approximately 0.7 log units while introducing a hydrogen bond donor, which may enhance aqueous solubility and reduce non-specific protein binding relative to BDC. Both compounds comply with Lipinski's Rule of Five, with zero violations [1] .

physicochemical properties lipophilicity hydrogen bonding drug-likeness chromen-4-one

Validated Application Scenarios for N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide Based on Quantitative Differentiation Evidence


Aldosterone Synthase (CYP11B2) Inhibitor Screening and Lead Optimization for Hypertension and Heart Failure

The compound's 30 nM CYP11B2 IC50 and 203-fold selectivity over CYP11B1 make it a qualified starting point for medicinal chemistry programs targeting aldosterone-driven cardiovascular diseases, including resistant hypertension, primary aldosteronism, and heart failure with preserved ejection fraction. Unlike broad-spectrum CYP inhibitors, the CYP11B2 selectivity profile predicts a reduced risk of cortisol suppression, a key differentiator for chronic therapy safety [1] [2].

Type 2 Diabetes Drug Discovery Leveraging Non-Competitive α-Glucosidase Inhibition

The benzodioxole-chromenone core validated in BDC achieves allosteric α-glucosidase inhibition with 22.4-fold greater potency than acarbose. The 6-butanamide analog retains this core scaffold and incorporates a solubilizing amide side chain, positioning it as a candidate for hit-to-lead optimization in antidiabetic programs where non-competitive, substrate-independent enzyme inhibition is therapeutically desirable [1].

Neglected Tropical Disease Drug Discovery: Antitrypanosomal Lead Expansion

With the chromen-4-one scaffold demonstrating sub-micromolar anti-T. brucei activity (EC50 = 0.4–1.1 µM) and selectivity indices exceeding 92, the 6-butanamide derivative represents a structurally differentiated analog for SAR expansion. The benzodioxole moiety's established contribution to improved in vivo half-life (oral t1/2 = 45.4 h in mice) supports evaluation of the 6-butanamide variant in pharmacokinetic and efficacy studies for Human African Trypanosomiasis [1] [2].

Physicochemical Property-Driven Lead Selection for Oral Bioavailability Optimization

The compound's reduced predicted lipophilicity (XLogP3 = 2.7 vs. 3.42 for BDC) and the presence of a hydrogen bond donor (amide NH) predict improved aqueous solubility and reduced non-specific binding compared to unsubstituted benzodioxole chromenones. These properties support its selection as a more developable starting point in lead optimization campaigns where favorable ADME properties are prioritized from the outset [1] [2].

Quote Request

Request a Quote for N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.